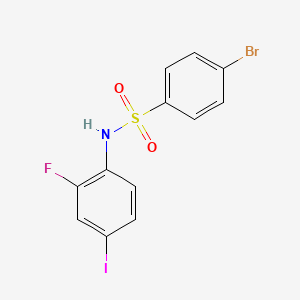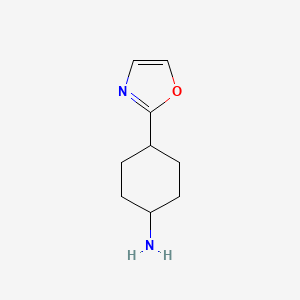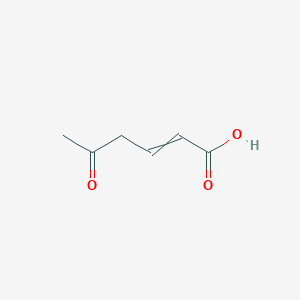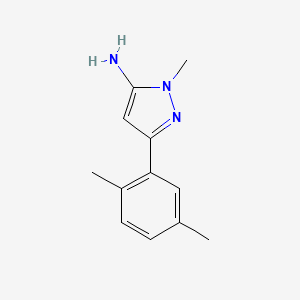
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide is a complex organic compound with the molecular formula C12H8BrFINO2S It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzenesulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 2-fluoro-4-iodoaniline, and benzenesulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, fluorine, and iodine) makes it susceptible to nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of halogens can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-fluoroaniline
- 4-bromo-4’-fluorobiphenyl
- 2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide is unique due to the combination of bromine, fluorine, and iodine atoms in its structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H8BrFINO2S |
|---|---|
Peso molecular |
456.07 g/mol |
Nombre IUPAC |
4-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrFINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H |
Clave InChI |
YAUHUWLAZCRUAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)




![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)

![tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)

![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)



![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
